Trienomycin A

Description

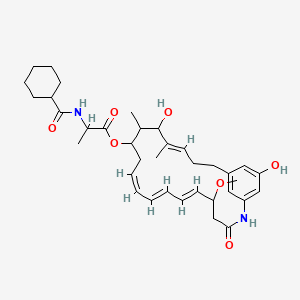

Structure

3D Structure

Properties

CAS No. |

98873-83-7 |

|---|---|

Molecular Formula |

C36H50N2O7 |

Molecular Weight |

622.8 g/mol |

IUPAC Name |

[(6E,8E,10Z,16E)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexanecarbonylamino)propanoate |

InChI |

InChI=1S/C36H50N2O7/c1-24-14-13-15-27-20-29(22-30(39)21-27)38-33(40)23-31(44-4)18-11-6-5-7-12-19-32(25(2)34(24)41)45-36(43)26(3)37-35(42)28-16-9-8-10-17-28/h5-7,11-12,14,18,20-22,25-26,28,31-32,34,39,41H,8-10,13,15-17,19,23H2,1-4H3,(H,37,42)(H,38,40)/b6-5+,12-7-,18-11+,24-14+ |

InChI Key |

WACCDLYIHBADOZ-PCVXSXJLSA-N |

SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

Isomeric SMILES |

CC1C(C/C=C\C=C\C=C\C(CC(=O)NC2=CC(=CC(=C2)CC/C=C(/C1O)\C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

Canonical SMILES |

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |

Synonyms |

19-deoxymycotrienin II trienomycin A |

Origin of Product |

United States |

Structural Insights and Stereochemical Elucidation of Trienomycin a

Macrocyclic Architecture and Key Subunits

The complex structure of Trienomycin A is characterized by a 21-membered macrocyclic lactam. researchgate.net This large ring structure incorporates several key functional groups and subunits that are crucial to its chemical properties.

Triene Moiety Characterization

A defining feature of this compound is the presence of a conjugated triene system within its macrocyclic ring. nih.govsci-hub.se This system of three consecutive carbon-carbon double bonds is responsible for the characteristic ultraviolet (UV) absorption maxima observed at approximately 260, 270, and 280 nm. sci-hub.se Infrared (IR) spectroscopy further confirms the presence of the triene with a characteristic absorption band around 1000 cm⁻¹. sci-hub.se Analysis of coupling constants in nuclear magnetic resonance (NMR) spectra has established the geometry of the double bonds at positions C-4, C-6, and C-8 as all being in the E (trans) configuration. scispace.com

Lactam Ring and Side Chain Features

The macrocycle of this compound is closed by a lactam (a cyclic amide) linkage. researchgate.netbiomolther.org Attached to the ansa chain at position C-11 is a notable side chain, which has been identified as a D-alanine derivative. acs.org Specifically, it is an N-cyclohexanecarbonyl-D-alanine ester moiety. scispace.commdpi.com The presence and structure of this side chain are significant as variations at this position define other members of the trienomycin family, such as trienomycins B and C. sci-hub.sevulcanchem.com

Stereochemical Assignment and Absolute Configuration Determination

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, of the numerous chiral centers within this compound was a significant challenge that required a combination of advanced analytical techniques.

Application of Spectroscopic Techniques for Structural Analysis

Spectroscopic methods were fundamental to the initial structural elucidation of this compound. nih.gov A variety of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as ¹H-¹H COSY, HMQC, and HMBC, were employed to piece together the connectivity of the atoms and establish the relative stereochemistry of various segments. researchgate.net For instance, ¹H NMR coupling constants helped to define the relative configurations within the polyol portion of the ansa chain. academie-sciences.fr

Table 1: Selected Spectroscopic Data for this compound

| Technique | Observation | Implication | Reference |

|---|---|---|---|

| UV Spectroscopy | λmax at 260, 270, 280 nm | Presence of a conjugated triene moiety | sci-hub.se |

| IR Spectroscopy | νmax at ~1000 cm⁻¹ | Confirms triene structure | sci-hub.se |

| IR Spectroscopy | νmax at ~1740 cm⁻¹ | Presence of an ester group | scispace.com |

| IR Spectroscopy | νmax at ~3420 cm⁻¹ | Presence of NH/OH groups | scispace.com |

| ¹H NMR | Large coupling constants (J ≈ 15 Hz) | E,E,E geometry of the triene | researchgate.netscispace.com |

Chemical Degradation Studies and Identification of Key Fragments

To unambiguously determine the absolute configuration, chemical degradation was employed. acs.org This process involves breaking the complex molecule down into smaller, more easily identifiable fragments whose stereochemistry can be determined and then related back to the parent structure.

One key degradation study involved the deacylation of this compound to yield trienomycinol. academie-sciences.fr Subsequent ozonolysis and reductive workup of a protected form of trienomycinol produced a key ketoaldehyde fragment. academie-sciences.fr Analysis of this fragment helped to establish the C11-C12-anti and C12-C13-syn relative stereochemistry. academie-sciences.fr The absolute configuration of the side chain was confirmed to be D-alanine through chemical degradation. acs.org These degradation strategies, in concert with total synthesis efforts, were ultimately successful in assigning the complete absolute stereochemistry of (+)-Trienomycin A. acs.orgacs.org

Table 2: Key Chemical Compounds in the Study of this compound

| Compound Name | Role/Significance |

|---|---|

| This compound | The primary subject of the study. |

| Trienomycin B | A related ansamycin (B12435341) antibiotic with a different side chain. sci-hub.se |

| Trienomycin C | A related ansamycin antibiotic with a different side chain. sci-hub.se |

| Trienomycinol | The product of deacylation of this compound, used in degradation studies. academie-sciences.fr |

| D-alanine | The amino acid component of the side chain. acs.org |

Advanced Methods for Stereochemical Elucidation (e.g., Marfey's Method)

Determining the absolute configuration of the multiple stereocenters within the this compound macrocycle and its side chain required a combination of chemical degradation and advanced spectroscopic techniques.

One of the key chiral components of this compound is its alanine (B10760859) residue. Early studies involving acidic hydrolysis (6 N HCl) of this compound successfully isolated the amino acid, which was identified as D-alanine. acs.org This assignment was foundational to understanding the molecule's stereochemistry. To confirm the configuration of such amino acids in complex natural products, chemists often employ advanced derivatization techniques like Marfey's method. biomolther.orgmdpi.com This method involves hydrolyzing the parent molecule to its constituent amino acids. acs.org These amino acids are then reacted with a chiral derivatizing agent, Marfey's reagent, which is typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) or a similar compound. mdpi.comacs.org This reaction creates diastereomeric derivatives that can be separated and analyzed using reverse-phase high-performance liquid chromatography (HPLC). acs.org By comparing the retention times of the derivatives from the natural product with those of authentic D- and L-amino acid standards derivatized in the same manner, the absolute configuration can be unambiguously assigned. mdpi.comacs.org This method has been successfully applied to determine the D-alanine configuration in other members of the trienomycin family, such as Trienomycin H. mdpi.com

Beyond the amino acid, other stereocenters in the macrolide core, such as the isolated methoxy-bearing carbon at C(3), presented a different challenge. acs.org For this, Mosher's ester analysis proved to be an invaluable tool. mdpi.comacademie-sciences.frumn.edunih.gov This NMR-based technique involves reacting the alcohol of unknown stereochemistry with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.edunih.gov This creates a pair of diastereomeric esters. umn.edu By analyzing the differences in the 1H NMR chemical shifts (Δδ) of protons near the newly formed chiral ester center, the absolute configuration of the alcohol can be deduced. umn.edunih.gov In the case of this compound, degradation to a fragment containing the C(3) stereocenter, followed by the preparation of its bis(Mosher ester), unambiguously verified the R configuration at this position. acs.orgacademie-sciences.fr

The complete stereochemical assignment of the contiguous stereogenic centers at C(11), C(12), and C(13) was established as 11S, 12S, and 13R through a combination of chemical degradation and extensive NMR analysis. acs.org These advanced methods, collectively, were instrumental in providing a complete and accurate three-dimensional structure of this compound. acs.orgacs.org

Comparative Structural Analysis with Related Trienomycins and Ansamycins

This compound is the parent compound of a large family of structurally related natural products. Comparing its structure to its congeners (other trienomycins) and to related ansamycin subfamilies (ansatrienins and mycotrienins) reveals key variations that influence their biological profiles. academie-sciences.fr

This compound, B, C, D, E, F, G, H, I, J, K, L

The trienomycins share a common 21-membered macrocyclic lactam core, featuring a triene system and a 1,3,5-trisubstituted benzene (B151609) moiety. sci-hub.senih.gov The primary point of structural diversity among congeners A through G is the N-acyl group attached to the D-alanine side chain, which is esterified to the C-11 hydroxyl of the macrocycle. mdpi.comsci-hub.se More recently discovered trienomycins (H-L) exhibit variations at the C-11 side chain or within the core structure itself. mdpi.comresearchgate.netresearchgate.net

A detailed comparison is provided in the table below.

| Compound | Molecular Formula | Key Structural Difference from this compound | Reference |

|---|---|---|---|

| This compound | C₃₆H₅₀N₂O₇ | Baseline structure with N-hexahydrobenzoyl-D-alanine side chain. | sci-hub.senih.gov |

| Trienomycin B | C₃₄H₄₈N₂O₇ | N-isovaleryl (3-methylbutyryl) group instead of hexahydrobenzoyl. | sci-hub.se |

| Trienomycin C | C₃₄H₄₈N₂O₇ | N-(2-methylbutyryl) group instead of hexahydrobenzoyl. | sci-hub.segoogle.com |

| Trienomycin D | C₃₆H₄₈N₂O₇ | N-(1-cyclohexene-1-carbonyl) group instead of hexahydrobenzoyl. | mdpi.com |

| Trienomycin E | C₃₄H₄₈N₂O₇ | N-(4-methylpentanoyl) group instead of hexahydrobenzoyl. | mdpi.com |

| Trienomycin F | C₃₆H₄₈N₂O₈ | Quinone form of this compound (aryl moiety is oxidized). | acs.orgacademie-sciences.fr |

| Trienomycin G | C₃₆H₅₀N₂O₇ | Isomer of this compound; positions of 11- and 13- substituents are swapped. | mdpi.com |

| Trienomycin H | C₃₁H₄₂N₂O₇ | Features a simpler N-acetyl-D-alanine side chain at C-11. | mdpi.com |

| Trienomycin I | C₂₉H₃₉NO₆ | Lacks the alanine moiety; has an acetoxy group directly at C-11. | mdpi.com |

| Trienomycin J | C₂₈H₃₉NO₆ | 3-O-demethyltrienomycinol; lacks the C-11 side chain and the C-3 methoxy (B1213986) group is a hydroxyl. | researchgate.netresearchgate.net |

| Trienomycin K | C₃₃H₄₆N₂O₇ | Features an N-butanoyl-D-alanine side chain at C-11. | researchgate.netnih.govacs.orgresearchgate.net |

| Trienomycin L | C₃₄H₄₈N₂O₇ | Isomer of Trienomycin B; features an N-isovaleryl-D-alanine side chain but with a different point of attachment to the macrocycle. | researchgate.netnih.gov |

Related Ansatrienins and Mycotrienins

The trienomycins belong to the broader ansamycin class of antibiotics, which are characterized by an aliphatic ansa chain bridging a chromophore, in this case, a benzene ring. academie-sciences.fr The mycotrienin and ansatrienin families are very closely related to the trienomycins. academie-sciences.frontosight.ai In fact, it has been established that Mycotrienin I is identical to Ansatrienin A, and Mycotrienin II is identical to Ansatrienin B. sci-hub.sescbt.comnih.gov

The fundamental difference between the trienomycins and the mycotrienin/ansatrienin group lies in the oxidation state of the aromatic chromophore. acs.org Trienomycins possess a monohydroxy, monomethoxy substituted benzene ring, whereas mycotrienins feature a dihydroxy-substituted ring (a hydroquinone) which can exist in an oxidized quinone form. acs.orgtandfonline.com This seemingly minor structural change significantly alters their biological activity, with mycotrienins showing potent antifungal properties, in contrast to the primarily cytotoxic profile of the trienomycins. academie-sciences.fr

The structural diversity within the mycotrienin/ansatrienin family also arises from variations in the N-acyl side chain, similar to the trienomycins. sci-hub.sejst.go.jpresearchgate.net For example, Ansatrienin A (Mycotrienin I) has the same N-hexahydrobenzoyl-D-alanine side chain as this compound. scbt.comuni.lu

| Compound Family | Core Structure | Example Compound | Example Side Chain | Reference |

|---|---|---|---|---|

| Trienomycins | Monohydroxy-methoxy benzene ring | This compound | N-hexahydrobenzoyl-D-alanine | sci-hub.se |

| Mycotrienins / Ansatrienins | Dihydroxy benzene (hydroquinone) ring | Mycotrienin I / Ansatrienin A | N-hexahydrobenzoyl-D-alanine | scbt.comtandfonline.comuni.lu |

| Mycotrienins / Ansatrienins | Dihydroxy benzene (hydroquinone) ring | Mycotrienin II / Ansatrienin B | N-hexahydrobenzoyl-D-alanine (different stereochemistry or attachment from Mycotrienin I) | nih.govnih.gov |

| Mycotrienins / Ansatrienins | Dihydroxy benzene (hydroquinone) ring | Ansatrienin A3 | N-isovaleryl-D-alanine | medkoo.com |

Biosynthetic Pathways and Genetic Foundations of Trienomycin a Production

Identification of the Polyketide Synthase (PKS) Pathway

The biosynthesis of the Trienomycin A core structure is governed by a modular polyketide synthase (PKS) pathway. academie-sciences.fr This enzymatic assembly line is responsible for the iterative condensation of simple acyl-CoA precursors to form the complex polyketide chain that serves as the backbone of the molecule.

Type I PKS Systems in Streptomyces Producers

This compound is synthesized by a Type I PKS system, a large, multifunctional enzyme complex found in various Streptomyces species that produce this class of compounds. academie-sciences.frbeilstein-journals.org In these systems, the PKS is organized into modules, with each module catalyzing one cycle of polyketide chain elongation. nih.gov The producing organisms, such as Streptomyces sp. No. 83-16 and Streptomyces cacaoi subsp. asoensis H2S5, harbor the requisite gene clusters encoding these enzymatic complexes. peptide.comnih.gov The PKS machinery involved in this compound biosynthesis is comprised of two large proteins, TmcA and TmcB, which contain a total of ten modules. TmcA consists of six modules, including the loading module, while TmcB has four modules and a terminal thioesterase (TE) domain. academie-sciences.fr This modular arrangement is characteristic of Type I PKSs and allows for the precise control over the length and chemical structure of the growing polyketide chain. nih.govamazonaws.com

Starter Unit Loading and Extender Unit Incorporation

The biosynthesis of the this compound polyketide chain is initiated with the loading of a starter unit onto the PKS. For this compound, the starter unit is malonyl-CoA. academie-sciences.fr Following the loading of the starter unit, the polyketide chain is extended through the sequential addition of extender units. The biosynthesis of this compound involves the incorporation of four malonyl-CoA, four methylmalonyl-CoA, and one ethylmalonyl-CoA extender units. academie-sciences.fr Each module of the PKS is responsible for selecting and incorporating a specific extender unit, and the order of the modules on the PKS dictates the sequence of these units in the final polyketide chain. The acyltransferase (AT) domain within each module is responsible for selecting the appropriate extender unit. nih.gov

Post-PKS Modifications and Macrocyclization Events

Following the assembly of the polyketide chain by the PKS, the linear intermediate undergoes a series of enzymatic modifications, known as post-PKS modifications, to yield the final this compound structure. These modifications include oxidative cyclization, O-methylation, and side chain acylation. academie-sciences.frrsc.org

Oxidative Cyclization Mechanisms

A critical step in the biosynthesis of this compound is the macrocyclization of the linear polyketide chain to form the characteristic 21-membered lactam ring. peptide.com This process is believed to be an oxidative cyclization event, a common strategy in natural product biosynthesis to form complex cyclic structures. amazonaws.comresearchgate.net While the precise enzymatic mechanism for this compound macrocyclization has not been fully elucidated, it is proposed to involve the formation of an amide bond between the terminal carboxyl group and an amino group on the starter unit. academie-sciences.fr This type of cyclization is often catalyzed by specialized enzymes such as thioesterases or dedicated cyclases that release the polyketide from the PKS and facilitate ring closure. researchgate.netacademie-sciences.fr In many ansamycin (B12435341) biosyntheses, this involves the formation of a macrolactam between the terminal carboxyl group and the 3-amino group of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. frontiersin.org

O-Methylation and Side Chain Acylation Processes

Further structural diversity in the trienomycin family is achieved through O-methylation and the attachment of different side chains via acylation. rsc.orgwikipedia.org The hydroxyl groups on the macrocycle can be methylated by O-methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. nih.govnih.gov This modification can impact the biological activity of the final compound. rsc.org

The side chain of this compound is attached to the macrocycle through an acylation reaction. peptide.com This process involves the enzymatic transfer of an acyl group to a specific position on the Trienomycin core. In the case of this compound, this involves the acylation of a hydroxyl group, often at the C11 position, with a D-alanyl side chain that is further modified. peptide.com The enzymes responsible for these acylations are typically acyltransferases, which exhibit specificity for both the acyl donor and the acceptor molecule. nih.gov

Genomic Analysis of Biosynthetic Gene Clusters

The cluster contains the genes encoding the large Type I PKS proteins (tmcA and tmcB), as well as genes for the biosynthesis of the starter and extender units, and a variety of post-PKS modification enzymes. academie-sciences.fr Bioinformatic analysis of the open reading frames (ORFs) within the cluster allows for the putative assignment of function to many of these genes. For example, genes with homology to methyltransferases, oxidoreductases, and acyltransferases are found within the cluster, consistent with the known post-PKS modifications. A pathway-specific transcriptional regulator, TmcN, has been identified in the tautomycetin (B31414) cluster, suggesting a mechanism for the regulation of the entire biosynthetic pathway.

| Gene | Proposed Function |

| PKS Genes | |

| tmcA | Polyketide Synthase (Modules 1-6, including loading module) academie-sciences.fr |

| tmcB | Polyketide Synthase (Modules 7-10, with TE domain) academie-sciences.fr |

| Post-PKS Modification Genes | |

| Hypothetical | Hydroxylation, Decarboxylation, Dehydration academie-sciences.fr |

| Hypothetical | Esterification with cyclic C8 dialkylmaleic anhydride (B1165640) moiety academie-sciences.fr |

| Regulatory Genes | |

| tmcN | Pathway-specific transcriptional regulator (in tautomycetin cluster) |

| Other Genes | |

| Various | Genes for precursor supply and resistance |

Table 1: Genes in the Trienomycin/Tautomycetin Biosynthetic Gene Cluster and Their Proposed Functions.

Characterization of Genes Involved in this compound Biosynthesis

The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC). In Streptomyces sp. XZQH13, this cluster is identified as the 'ast' gene cluster and is responsible for the production of ansatrienins, a family of compounds that includes this compound. nih.gov Characterization of the genes within this cluster has provided insights into the intricate enzymatic steps required for the assembly of the this compound molecule.

The 'ast' gene cluster contains several key genes whose functions have been elucidated through genetic and biochemical studies. nih.gov These genes are primarily involved in the formation of the N-cyclohexanoyl d-alanyl side chain and the hydroxylation of the macrolactam core. nih.gov Key characterized genes within this cluster include astC, astF1, and astF2. nih.govresearchgate.net The gene astC is involved in the assembly of the N-cyclohexanoyl d-alanyl side chain, a crucial component of the this compound structure. nih.govresearchgate.net The genes astF1 and astF2 are responsible for the hydroxylation at the C-19 position of the ansamycin scaffold. nih.govresearchgate.net

The coordinated action of the enzymes encoded by these genes ensures the precise assembly and modification of the polyketide backbone, leading to the final structure of this compound. The table below summarizes the characterized genes and their respective functions in the biosynthetic pathway.

| Gene | Encoded Enzyme/Protein Function | Role in this compound Biosynthesis |

| astC | Involved in N-cyclohexanoyl d-alanyl side chain assembly. nih.govresearchgate.net | Catalyzes the formation of a key structural moiety of this compound. nih.govresearchgate.net |

| astF1 | Involved in C-19 hydroxylation. nih.govresearchgate.net | Contributes to the modification of the ansamycin core structure. nih.govresearchgate.net |

| astF2 | Involved in C-19 hydroxylation. nih.govresearchgate.net | Plays a role in the hydroxylation of the macrolactam ring. nih.govresearchgate.net |

Strategies for Genomic Manipulation in Analog Production

The understanding of the genetic basis for this compound biosynthesis has paved the way for the rational design and production of novel analogs through genomic manipulation. researchgate.net By targeting specific genes within the 'ast' cluster, researchers can alter the biosynthetic pathway, leading to the creation of new derivatives with modified structures and potentially altered biological activities. nih.govresearchgate.net

A primary strategy employed is gene deletion, which involves the targeted inactivation of specific biosynthetic genes. This approach has been successfully used to generate a variety of this compound analogs. For instance, the deletion of the astF2 gene in the mutant strain XZQH13OEΔastF2 resulted in the production of Trienomycin G, an analog of this compound. nih.gov

A more complex genomic manipulation involves the deletion of multiple genes. The construction of the double mutant strain XZQH13OEΔastCΔastF2, lacking both the astC and astF2 genes, led to the isolation of a suite of new ansatrienin analogues, including ansatrienols I-K, trienomycinol, and 3-O-demethyltrienomycinol. nih.gov These findings demonstrate that by systematically disrupting the biosynthetic pathway, it is possible to generate a diverse range of structurally related compounds. nih.gov These genomic manipulation strategies offer a powerful tool for exploring the structure-activity relationships of the trienomycin class of compounds and for developing new therapeutic agents. researchgate.net

The table below details the genomic manipulation strategies and the corresponding analogs produced.

| Mutant Strain | Deleted Gene(s) | Resulting Analog(s) Produced |

| XZQH13OEΔastF2 | astF2 | This compound, Trienomycin G nih.gov |

| XZQH13OEΔastCΔastF2 | astC, astF2 | Ansatrienols I-K, Trienomycinol, 3-O-demethyltrienomycinol nih.gov |

Synthetic Approaches to Trienomycin a and Its Analogs

Total Synthesis Strategies for Trienomycin A and Related Compounds

The total synthesis of this compound and its analogs has been a subject of intense research, leading to the development of several innovative and elegant synthetic routes. These strategies are often unified in their approach, allowing for the synthesis of multiple members of the trienomycin family from common intermediates. acs.orgresearchgate.net

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.in It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. ias.ac.injournalspress.com For this compound, a common retrosynthetic strategy involves disconnecting the macrocycle at the amide bond and the triene moiety.

One prominent approach envisions (+)-trienomycinol, or a protected version thereof, as a key advanced precursor to both this compound and F. acs.org A critical disconnection is made to install the (E,E,E)-triene and concurrently form the macrocycle via a bis-olefination reaction. acs.org This leads to two main fragments: a hemiaminal aldehyde and a bis-Wittig reagent. acs.org Further disconnection of the aldehyde fragment points to the alkylation of a sulfone with a chloride, with an even simpler keto aldehyde, isolated from the degradation of natural this compound, serving as an ideal starting point for one of the fragments. acs.org

Another convergent retrosynthetic analysis of this compound and F involves the assembly of two main fragments, designated as Fragment A and Fragment B. nih.gov This strategy utilizes an (E)-trimethyl-2,4-pentadienylsilane as a linchpin. The key steps in this approach include a chelation-controlled aldehyde addition and a diene-diene ring-closing metathesis (RCM) to form the macrocycle. nih.gov

In the synthesis of the related thiazinotrienomycin E, a key disconnection is made at the C(29-38) side chain, allowing for a late-stage installation and the potential to synthesize multiple analogs from a common intermediate. acs.org Further disconnections point to a Mukaiyama macrolactamization to form the macrocyclic ring and a Kocienski-modified Julia olefination to construct the triene subunit. acs.orgnih.gov

Key Disconnections in this compound Synthesis:

| Disconnection Strategy | Key Fragments | Reference |

| Bis-Olefination | Hemiaminal aldehyde, Bis-Wittig reagent | acs.org |

| Convergent Assembly via RCM | Fragment A (vinylarene derivative), Fragment B (carboxylic acid) | nih.gov |

| Thiazinotrienomycin E Synthesis | C(29-38) side chain, macrocyclic core | acs.orgnih.gov |

Construction of the Triene System: Olefination Reactions (e.g., Kocienski-Modified Julia Olefination, bis-Wittig olefination)

The construction of the conjugated (E,E,E)-triene system is a pivotal and challenging aspect of the total synthesis of this compound. Various olefination reactions have been employed to achieve this with high stereoselectivity.

A novel bis-Wittig olefination has been a cornerstone in several syntheses of this compound and F. acs.orgresearchgate.netlookchem.com This strategy accomplishes both the formation of the triene unit and the macrocyclization in a single, elegant step. acs.org The reaction involves the coupling of a dialdehyde (B1249045) with a bis-Wittig reagent. acs.orglookchem.com While initial attempts with a hemiaminal aldehyde substrate were unsuccessful, a revised approach using an N-protected dialdehyde proved effective, yielding the desired macrolactam containing the (E,E,E)-triene system. acs.org

The Kocienski-modified Julia olefination is another powerful tool utilized in the synthesis of related ansamycins, such as thiazinotrienomycin E. acs.orgnih.gov This reaction, known for its high E-selectivity, involves the coupling of a heteroaryl sulfone with an aldehyde. alfa-chemistry.comresearchgate.net In the synthesis of thiazinotrienomycin E, this method was successfully applied to construct the E,E,E-triene subunit in a stereocontrolled manner. acs.org

Comparison of Olefination Reactions in Trienomycin Synthesis:

| Olefination Reaction | Description | Application | Reference |

| bis-Wittig Olefination | A reaction that forms two new carbon-carbon double bonds simultaneously using a reagent with two phosphonium (B103445) ylide functionalities. wikipedia.orgnih.gov | Used for the concomitant formation of the triene system and macrocyclization of this compound. acs.orglookchem.com | acs.orglookchem.com |

| Kocienski-Modified Julia Olefination | A modification of the Julia olefination that typically uses a heteroaromatic sulfone and provides high (E)-alkene selectivity. alfa-chemistry.comwikipedia.org | Employed for the stereocontrolled synthesis of the (E,E,E)-triene in the total synthesis of (+)-thiazinotrienomycin E. acs.orgnih.gov | acs.orgnih.gov |

Macrocyclization Methodologies (e.g., Mukaiyama Macrolactamization, Ring-Closing Metathesis)

The formation of the 21-membered macrocyclic ring is a critical step in the synthesis of this compound and its analogs. Several methodologies have been successfully employed to achieve this challenging transformation.

Mukaiyama Macrolactamization has been effectively used in the synthesis of thiazinotrienomycin E. acs.orgnih.gov This method involves the use of a condensing agent, such as Mukaiyama's reagent, to facilitate the intramolecular amide bond formation between an amino acid precursor. mdpi.com This approach proved successful for the cyclization of a seco-amino acid intermediate, even with a free aniline, to form the macrolactam core. acs.org

A bis-Wittig olefination has also been cleverly utilized to achieve macrocyclization concurrently with the formation of the triene system, as previously discussed. acs.org

Overview of Macrocyclization Methodologies:

| Macrocyclization Method | Reagent/Catalyst | Application | Reference |

| Mukaiyama Macrolactamization | Mukaiyama's reagent | Synthesis of (+)-thiazinotrienomycin E | acs.orgnih.gov |

| Ring-Closing Metathesis (RCM) | Grubbs catalyst | Total synthesis of Trienomycins A and F | nih.govnih.gov |

| bis-Wittig Olefination | bis-Wittig salt and base | Concomitant triene formation and macrocyclization in this compound and F synthesis | acs.org |

Stereoselective Fragment Synthesis (e.g., C11–C13 Stereotriad)

The stereoselective synthesis of the various fragments of this compound, particularly the C11–C13 stereotriad, is crucial for the successful total synthesis of the natural product. A variety of asymmetric reactions have been developed to install the multiple stereocenters with high control.

In one of the first total syntheses, the stereochemistry of the ansa chain was established through a series of stereocontrolled reactions, including an Evans aldol (B89426) addition to set the syn relationship between the C12 and C13 stereocenters. lookchem.com

A more recent and highly efficient approach to the C11–C13 stereotriad utilizes an enantioselective ruthenium-catalyzed alcohol C-H syn-crotylation followed by a chelation-controlled carbonyl dienylation. nih.govnih.govacs.org This method allows for the direct and highly stereoselective construction of this critical fragment. nih.govnih.gov The synthesis of the necessary fragments often begins from readily available chiral starting materials or employs powerful asymmetric transformations. For instance, the synthesis of a key fragment for thiazinotrienomycin E involved an improved synthesis of an allyl chloride intermediate that was also used in the total syntheses of Trienomycins A and F. acs.orgnih.gov

Chemical Derivatization and Semisynthesis

Chemical derivatization and semisynthesis play a crucial role in exploring the structure-activity relationships (SAR) of this compound and developing analogs with potentially improved therapeutic properties.

Modification of Specific Functional Groups

The structure of this compound offers several functional groups that can be chemically modified. These include the hydroxyl groups, the amide, and the triene system. The C-11 side chain, in particular, has been a focus of derivatization efforts. Different N-acyl substituted alanine (B10760859) ester moieties are found in the naturally occurring trienomycins A-F, highlighting this position's tolerance for modification. mdpi.com Semisynthetic studies have involved the conversion of (+)-trienomycinol, obtained from the degradation of this compound, into various analogs by introducing different side chains at the C-11 position. lookchem.com These studies have provided valuable insights into the SAR of this class of compounds.

Preparation of this compound Derivatives and Analogs

The intricate structure of this compound has spurred considerable research into the synthesis of its derivatives and analogs to probe structure-activity relationships (SAR) and to develop compounds with improved properties. acs.orgepa.gov These efforts aim to identify the key structural motifs responsible for its biological activity while potentially simplifying the synthetic process. acs.orgepa.gov

A number of semi-synthetic derivatives of this compound have been prepared to investigate their cytocidal activities. researchgate.netnih.gov In one study, various derivatives were synthesized and evaluated, revealing that modifications to the core structure generally led to a decrease in cytotoxicity compared to the parent compound. nih.gov The notable exception was 22-O-methylthis compound, which retained comparable activity. researchgate.netnih.gov These findings underscored the crucial role of the triene moiety, the free hydroxyl group at C-13, and the acyl group at C-11 for maintaining potent cytocidal activity. researchgate.netnih.gov

In a different approach, a series of novel this compound-mimetic compounds (5a-p) were designed and synthesized to explore their potential anti-neuroinflammatory and neuroprotective effects. nih.gov Among the synthesized analogs, compounds 5h , 5n , and 5o demonstrated significant inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 cells. nih.gov Furthermore, compound 5h exhibited noteworthy neuroprotective effects against hydrogen peroxide-induced cell damage in PC-12 cells. nih.gov These results not only contribute to a deeper understanding of the SAR of this compound but also suggest avenues for developing agents against neuroinflammation. nih.gov

The synthetic complexity of this compound has also driven the development of simplified analogs. acs.orgepa.gov A "conformation-based approach" has been employed, utilizing molecular modeling and limited SAR data, to design analogs that are more synthetically accessible. acs.orgepa.gov This strategy aims to rapidly pinpoint the essential structural components required for biological function. acs.orgepa.gov A successful outcome of this approach is the creation of monoenomycin, a simplified analog that exhibits potent anticancer activity. acs.orgepa.gov

Additionally, a Chinese patent discloses the preparation of four new Trienomycin compounds, isolated from the fermentation broth of a Streptomyces species. google.com The patent details the separation and purification process, which involves column chromatography and high-speed countercurrent chromatography to yield the final compounds. google.com

The total synthesis of this compound and its close relative, Trienomycin F, has also been achieved through innovative chemical strategies. acs.orgnih.gov One efficient synthesis involves 16 steps in the longest linear sequence and a total of 28 steps. nih.gov Key steps in this synthesis include an enantioselective ruthenium-catalyzed alcohol C-H syn-crotylation to establish the C11–C13 stereotriad, followed by a chelation-controlled carbonyl dienylation. nih.gov A rhodium-catalyzed acetylene-aldehyde reductive coupling using hydrogen gas was employed to form a diene, which then underwent a diene-diene ring-closing metathesis to construct the macrocycle. nih.gov This approach is significantly shorter than previous syntheses of any triene-containing C17-benzene ansamycin (B12435341). acs.orgnih.gov

A carbohydrate-based approach has also been explored for the synthesis of key fragments of Trienomycin and related mycotrienin antibiotics. capes.gov.br This method utilizes the dealkoxyhalogenation of ω-chloro-ω-phenylthioglycosides to produce enantiomerically pure synthons. capes.gov.br This technique was successfully applied to create a building block corresponding to the C9–C14 segment that is common to all these macrolide antibiotics. capes.gov.br

| Compound/Analog | Key Synthetic Approach/Finding | Reference |

| 22-O-methylthis compound | Semi-synthetic derivative; retained cytotoxicity comparable to this compound. researchgate.netnih.gov | researchgate.net, nih.gov |

| This compound analogs (5a-p) | Designed and synthesized for anti-neuroinflammatory and neuroprotective activities. nih.gov | nih.gov |

| Monoenomycin | Simplified analog designed using a conformation-based approach; potent anticancer activity. acs.orgepa.gov | acs.org, epa.gov |

| Four new Trienomycin compounds | Isolated from Streptomyces fermentation broth via chromatography. google.com | google.com |

| (+)-Trienomycin A and F | Total synthesis achieved via C-C bond-forming hydrogenation and ring-closing metathesis. acs.orgnih.gov | acs.org, nih.gov |

| C9–C14 segment | Synthesized using a carbohydrate-based approach involving fragmentation of thioglycosides. capes.gov.br | capes.gov.br |

Conformational Analysis and Synthetic Feasibility Considerations

The elaborate three-dimensional structure of this compound is intrinsically linked to its biological activity and presents significant challenges to its total synthesis. acs.orgepa.gov Consequently, conformational analysis has become a critical tool in understanding its structure-activity relationships and in designing more synthetically feasible analogs. nih.gov The inherent complexity of macrocyclic natural products like this compound often complicates analog development. acs.orgepa.govresearchgate.net

A rational, conformation-based design strategy has been effectively employed to address these synthetic hurdles. nih.gov This approach involves generating low-energy conformations of this compound and its analogs using computational methods, such as molecular modeling with programs like SYBYL. nih.gov By comparing the conformational landscapes of active and inactive analogs, researchers can deduce the spatial arrangement of key functional groups required for biological function. nih.gov For instance, studies have shown that while inactive semi-synthetic derivatives of this compound exhibit significant conformational deviations from the parent molecule, an active methyl ether analog largely retains the original geometry. nih.gov

This conformation-centric methodology guided the design of monoenomycin, a simplified this compound analog. acs.orgepa.gov The goal was to create a molecule that could be prepared in a more concise manner while preserving the essential structural elements necessary for anticancer activity. acs.orgepa.gov The success of monoenomycin validates the principle that a deep understanding of the bioactive conformation can inform the design of structurally simpler, yet still potent, molecules. acs.orgepa.gov

The importance of maintaining the correct conformation is a recurring theme in the synthesis of complex natural products. nih.gov For example, attempts to replace parts of a molecule with more flexible tethers can lead to unintended consequences during synthesis, such as the opening of a macrocyclic ring due to strain energy. nih.gov This highlights the delicate balance between synthetic simplification and the preservation of the necessary three-dimensional structure.

Biological Activities and Molecular Mechanisms of Trienomycin a

Cytocidal and Anti-Proliferative Activities in Cellular Models

Trienomycin A demonstrates significant cytocidal and anti-proliferative activities across a range of human cancer cell lines. nih.govresearchgate.netcurehunter.com Its efficacy highlights its potential as a broad-spectrum anti-cancer agent.

Activity Spectrum against various Cancer Cell Lines

Research has shown that this compound and its analogs exhibit cytotoxic effects against a variety of cancer cell lines. researchgate.netresearchgate.net Notably, this compound has been evaluated against pancreatic cancer cell lines, where it has shown potent activity. nih.govmdpi.com In studies involving a panel of eight pancreatic cancer cell lines (PANC-1, CFPAC-1, AsPC-1, Capan-2, MIA PaCa-2, BxPC-3, HPAC, and SW1990), the compound demonstrated its inhibitory effects. researchgate.net Furthermore, its cytotoxicity has been observed in other cancer cell types, including prostate (PC-3) and liver (HepG2) cancer cells. researchgate.net Analogs of this compound have also been tested against HeLa S3 cervical cancer cells, A549 lung cancer cells, and K562 leukemia cells. researchgate.netresearchgate.net

| Cell Line | Cancer Type | Observed Effect |

|---|---|---|

| HeLa S3 | Cervical Cancer | Cytocidal Activity researchgate.net |

| PLC hepatoma | Liver Cancer | Data not available in provided sources |

| Pancreatic (various) | Pancreatic Cancer | Inhibition of proliferation, colony formation, migration, and invasion nih.govresearchgate.netcurehunter.commdpi.comresearchgate.net |

| Gastric | Gastric Cancer | Indirectly mentioned as a STAT3 inhibitor with anti-cancer therapy potential frontiersin.orgnih.gov |

| PC-3 | Prostate Cancer | Cytotoxicity researchgate.net |

| HepG2 | Liver Cancer | Cytotoxicity researchgate.net |

| A549 | Lung Cancer | Cytotoxicity of analogs evaluated researchgate.net |

| K562 | Leukemia | Cytotoxicity of analogs evaluated researchgate.net |

Inhibition of Cell Proliferation, Colony Formation, Migration, and Invasion

This compound has been shown to effectively inhibit several key processes involved in tumor progression. In pancreatic cancer cell lines, it significantly reduces cell proliferation, colony formation, migration, and invasion. nih.govresearchgate.netcurehunter.commdpi.comresearchgate.net These inhibitory effects on fundamental cancer cell behaviors underscore the therapeutic potential of this compound.

Detailed Molecular Mechanisms of Action

The anti-cancer properties of this compound are rooted in its ability to interfere with critical signaling pathways within cancer cells. A primary target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.govnih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition

This compound is a potent inhibitor of the STAT3 signaling pathway, which is often constitutively activated in many human cancers, promoting tumor growth and survival. nih.govfrontiersin.orgnih.gov By disrupting this pathway, this compound exerts its anti-neoplastic activity. nih.govresearchgate.net

A key aspect of this compound's mechanism is its ability to directly interact with the STAT3 protein. nih.govcurehunter.commdpi.com Molecular docking and surface plasmon resonance (SPR) assays have confirmed this direct binding. nih.govresearchgate.net This interaction is a critical step in the inhibition of the STAT3 pathway.

Modulation of STAT3-Dependent Target Gene Expression (e.g., c-Myc, Cyclin D1)

This compound has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govresearchgate.netfrontiersin.org The constitutive activation of STAT3 is a hallmark of many human cancers, where it drives the transcription of genes essential for tumor progression and survival. curehunter.comfrontiersin.org

Research has shown that this compound directly binds to STAT3, which in turn inhibits the phosphorylation of a specific tyrosine residue, Tyr705. nih.govnih.gov This phosphorylation event is a critical step in the activation of STAT3. frontiersin.org By preventing this, this compound effectively blocks the entire STAT3 signaling cascade. researchgate.netnih.gov

The inhibition of STAT3 activation by this compound leads to a downstream reduction in the expression of STAT3-dependent target genes. researchgate.netnih.gov Notably, the expression levels of key proteins involved in cell proliferation and cycle regulation, such as c-Myc and Cyclin D1, are significantly decreased in the presence of this compound. researchgate.netnih.gov This modulation of critical cell cycle components contributes to the anti-proliferative effects of the compound. nih.gov The table below summarizes the effect of this compound on STAT3 and its target genes in pancreatic cancer cells.

| Cell Line | Treatment Concentration of this compound (µM) | Effect on p-STAT3 (Tyr705) | Effect on c-Myc | Effect on Cyclin D1 |

| PANC-1 | 0 - 0.8 | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |

Data derived from studies on the effect of this compound on pancreatic cancer cell lines. researchgate.net

Endoplasmic Reticulum (ER) Stress-Induced XBP1 Activation Inhibition

In addition to its effects on the STAT3 pathway, this compound has been identified as an inhibitor of the endoplasmic reticulum (ER) stress response, specifically targeting the activation of X-box binding protein 1 (XBP1). nih.govnih.gov The ER is a critical organelle for protein folding and secretion, and disruptions in its function lead to ER stress. jcpjournal.org In response to ER stress, a signaling pathway known as the unfolded protein response (UPR) is activated to restore homeostasis. mdpi.com

A key event in the UPR is the unconventional splicing of XBP1 mRNA by the enzyme inositol-requiring enzyme 1α (IRE1α). jcpjournal.orgmdpi.com This splicing event generates a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and degradation. nih.gov

Studies have demonstrated that this compound, along with its structurally related compound mycotrienin II, inhibits the ER stress-induced activation of XBP1. nih.govnih.gov Specifically, it has been shown to inhibit the splicing of XBP1 mRNA. nih.gov This inhibitory action on a crucial component of the UPR suggests a distinct mechanism of action for this compound, separate from its STAT3-inhibitory effects.

Modulation of Inflammatory Pathways

This compound also exhibits modulatory effects on key inflammatory pathways.

Research has shown that this compound and its analogs can inhibit the production of nitric oxide (NO) in activated microglia cells. nih.govacs.org Microglia are the primary immune cells of the central nervous system, and their activation during neuroinflammation leads to the release of various inflammatory mediators, including NO. biomolther.org Excessive NO production can contribute to neuronal damage. biomolther.org The ability of this compound to suppress NO production highlights its potential anti-neuroinflammatory properties. nih.govacs.org

This compound has been shown to suppress the expression of Intercellular Adhesion Molecule-1 (ICAM-1). researchgate.net ICAM-1 is a cell surface glycoprotein (B1211001) that plays a crucial role in inflammatory responses by mediating the adhesion of leukocytes to the endothelium. nih.govfrontiersin.org The expression of ICAM-1 is known to be regulated by the STAT3 pathway. researchgate.net Therefore, the inhibition of STAT3 by this compound leads to the downregulation of ICAM-1, further contributing to its anti-inflammatory profile. researchgate.net

Inhibition of Nitric Oxide (NO) Production in Microglia Cells

Preclinical Efficacy Studies in in vitro and in vivo Models

The therapeutic potential of this compound has been evaluated in various preclinical models.

In vivo studies using murine tumor models have provided significant evidence for the anti-cancer efficacy of this compound. nih.govcurehunter.com In a pancreatic cancer xenograft model, administration of this compound resulted in a marked inhibition of tumor growth. nih.govcurehunter.com These preclinical findings underscore the potential of this compound as a therapeutic agent for cancer. frontiersin.orgnih.gov The use of murine models is a standard practice in the preclinical evaluation of anti-cancer drugs to assess their efficacy and potential for translation to human clinical trials. biorxiv.orgnih.gov

Evaluation in Cancer Xenograft Models

The in vivo antitumor effects of this compound have been substantiated through studies using cancer xenograft models in mice. These models, where human cancer cells are implanted into immunodeficient mice, are crucial for assessing the therapeutic potential of novel compounds in a living system that mimics human tumor growth.

Research has demonstrated that this compound significantly inhibits tumor growth in a pancreatic cancer xenograft model. nih.gov In this model, the administration of this compound led to a marked reduction in tumor volume, indicating its potent anti-neoplastic activity against pancreatic cancer in an in vivo setting. nih.gov This inhibitory effect is attributed to its mechanism of suppressing the STAT3 signaling pathway, a key driver in the development and progression of many cancers, including pancreatic cancer. nih.govresearchgate.net

Further investigations into the antitumor spectrum of this compound have been conducted using various murine tumor models. In a study involving Sarcoma 180 and P388 leukemia models, intraperitoneal injection of this compound resulted in a significant increase in the lifespan of the treated mice. nih.gov Specifically, it achieved a 151% and 100% increase in life span for Sarcoma 180 and P388 leukemia, respectively. nih.gov These findings suggest that the antitumor activity of this compound extends beyond a single cancer type and that its efficacy is demonstrable across different tumor models. The mechanism underlying this antitumor action appears to be direct cytotoxic effects on the cancer cells. nih.gov

The following table summarizes the key findings from the evaluation of this compound in cancer xenograft models:

| Cancer Type | Xenograft/Tumor Model | Key Findings | Reference |

| Pancreatic Cancer | Xenograft Model | Markedly blocked pancreatic tumor growth in vivo. | nih.gov |

| Sarcoma 180 | Murine Tumor Model | Showed remarkable antitumor activity, with a 151% increase in life span. | nih.gov |

| P388 Leukemia | Murine Tumor Model | Demonstrated significant antitumor effect, resulting in a 100% increase in life span. | nih.gov |

These in vivo studies provide compelling evidence for the potential of this compound as a therapeutic agent for various cancers. The consistent and significant tumor growth inhibition and increased survival rates observed in these preclinical models underscore the importance of its continued investigation and development as a novel anticancer drug.

Structure Activity Relationship Sar Studies of Trienomycin a and Analogs

Identification of Essential Structural Moieties for Biological Activity

Investigations into various derivatives of Trienomycin A have successfully identified several key structural components that are indispensable for its cytocidal activity. nih.govresearchgate.netjst.go.jp Modifications to the triene system, specific hydroxyl groups, and the acyl side chain have demonstrated their critical roles in the compound's function. nih.govjst.go.jp

The acyl group attached to the alanyl ester side chain at the C-11 position plays a significant role in modulating the cytotoxic potency of the trienomycin family. nih.govmdpi.com Trienomycins A, B, and C differ in the structure of this acyl group—a hexahydrobenzoyl group in this compound, an isovaleryl group in Trienomycin B, and a 2-methylbutyryl group in Trienomycin C—which correlates with their varied cytotoxic activities. sci-hub.se Studies have demonstrated that the N-acylalanine ester moiety at C-11 is a key group responsible for the cytotoxic effects against tumor cell lines. mdpi.com Removal or alteration of this entire side chain leads to a substantial loss of activity, as seen in derivatives like Trienomycinol, which lacks the N-acylalanine ester and shows no cytotoxicity. mdpi.com This indicates that the nature and presence of the C-11 acyl side chain are crucial for the molecule's bioactivity. nih.govmdpi.com

| Compound | Modification from this compound | Relative Cytotoxicity | Source |

|---|---|---|---|

| This compound | - | Potent | nih.govsci-hub.se |

| Trienomycin B | Isovaleryl group at C-11 side chain | Reduced | sci-hub.se |

| Trienomycin C | 2-methylbutyryl group at C-11 side chain | Reduced | sci-hub.se |

| Trienomycinol | Lacks the entire N-acylalanine ester moiety at C-11 | Inactive | mdpi.com |

| 13-keto-derivatives | Oxidation of 13-OH to a ketone | Inert | niph.go.jp |

| 22-O-methylthis compound | Methylation of a phenolic hydroxyl group | Comparable to this compound | nih.govresearchgate.net |

Significance of Hydroxyl Groups (e.g., 13-OH)

Design and Synthesis of Simplified Analogs (e.g., Monoenomycin)

The structural complexity of this compound presents significant challenges for total synthesis and analog development. acs.orgnih.gov To overcome these hurdles, researchers have focused on designing and synthesizing simplified analogs that retain the key structural features necessary for biological activity while being more synthetically accessible. acs.orgnih.govnih.gov

The evaluation of these simplified analogs is critical to validate the design principles and identify promising new therapeutic leads. A notable success in this area is the development of Monoenomycin, a simplified analog of this compound. acs.orgnih.gov Despite its reduced structural complexity, Monoenomycin was found to manifest potent anticancer activity, confirming that the elaborate architecture of the natural product is not entirely necessary for its biological function. acs.orgnih.govmdpi.com Similarly, a series of novel this compound-mimetic compounds were designed and synthesized, with several exhibiting strong anti-neuroinflammatory activity by inhibiting nitric oxide (NO) production in activated microglia cells. nih.govplu.mx For instance, analogs designated as 5h , 5n , and 5o showed significant NO inhibitory activity. plu.mx Furthermore, compound 5h also displayed a neuroprotective effect in cell-based assays. nih.govplu.mx These findings demonstrate that rationally designed, simplified analogs can not only retain but also exhibit potent and sometimes novel biological activities, providing a deeper understanding of the SAR of this compound. nih.govplu.mx

| Analog | Design Principle | Observed Biological Activity | Source |

|---|---|---|---|

| Monoenomycin | Simplified macrocycle, retaining key pharmacophoric features | Potent anticancer activity | acs.orgnih.gov |

| Analog 5h | This compound-mimetic | NO inhibitory activity (EC50 = 12.4 μM); neuroprotective effect | nih.govplu.mx |

| Analog 5n | This compound-mimetic | NO inhibitory activity (EC50 = 17.3 μM) | plu.mx |

| Analog 5o | This compound-mimetic | NO inhibitory activity (EC50 = 8.9 μM) | plu.mx |

Rational Design Principles

Pharmacophore Modeling and Computational Approaches

In the quest to understand the intricate structure-activity relationships (SAR) of this compound and to design novel analogs with improved therapeutic profiles, pharmacophore modeling and other computational approaches have become indispensable tools. These in silico methods allow researchers to decipher the key chemical features essential for biological activity and to predict the properties of new derivatives, thereby accelerating the drug discovery process. preprints.orgmdpi.com

Given the structural complexity of this compound, a complete synthesis is a formidable challenge. Consequently, computational strategies are often employed to design simplified analogs that retain the essential structural components for anticancer activity. jst.go.jp One such approach involves a conformation-based strategy that utilizes limited SAR data and molecular modeling to guide the design of more synthetically accessible molecules. jst.go.jp

A primary biological target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. nih.govresearchgate.net It has been shown that this compound directly binds to STAT3 and inhibits its phosphorylation at Tyr705, a critical step in its activation pathway. nih.gov Therefore, many computational studies focus on identifying compounds that can effectively interact with the STAT3 binding site.

Pharmacophore modeling, a cornerstone of ligand-based drug design, is employed to create a three-dimensional representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. volkamerlab.orgchimia.ch For STAT3 inhibitors, pharmacophore models are often developed based on a set of known active compounds. These models typically highlight the importance of specific features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), and hydrophobic (HY) regions that are crucial for binding to the STAT3 protein. nih.gov

In addition to its effects on STAT3, the ansamycin (B12435341) class of antibiotics, to which this compound belongs, is also known to interact with Heat shock protein 90 (Hsp90). nih.govplos.org Pharmacophore models developed for Hsp90 inhibitors reveal a common set of features necessary for potent inhibition. A typical pharmacophore model for an Hsp90 inhibitor includes one hydrogen bond acceptor, one hydrogen bond donor, and three hydrophobic groups. nih.govtandfonline.com The development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models further refines this understanding by correlating the 3D properties of molecules with their biological activities. nih.govplos.orgmdpi.com

Molecular docking simulations are another critical computational tool used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov These simulations provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the binding pocket of the target protein. For this compound and its analogs, docking studies are performed to understand their binding modes with STAT3 and Hsp90, helping to rationalize their biological activity and guide the design of new derivatives with enhanced affinity and selectivity. nih.govnih.gov

The following table summarizes the key pharmacophoric features that are generally considered important for the biological activity of this compound and its analogs, based on computational studies of related compounds and their molecular targets.

| Pharmacophoric Feature | Putative Role in Biological Activity | Corresponding Structural Elements in Ansamycins |

| Hydrogen Bond Acceptors (HBA) | Formation of crucial hydrogen bonds with amino acid residues in the binding pockets of target proteins like STAT3 and Hsp90. nih.govnih.gov | Carbonyl groups of the ansa-chain lactam and quinone moiety. |

| Hydrogen Bond Donors (HBD) | Donating hydrogen bonds to stabilize the ligand-protein complex. nih.govmdpi.com | Hydroxyl groups on the ansa-chain and the aromatic core. |

| Hydrophobic (HY) Groups | Engaging in hydrophobic interactions within the binding site, contributing to overall binding affinity. nih.govplos.org | The aliphatic ansa-chain and methyl groups. |

| Aromatic Rings | Participating in π-π stacking or hydrophobic interactions with aromatic residues in the target's binding site. | The benzenoid core of the ansamycin structure. |

By integrating these computational approaches, researchers can build robust models that predict the anticancer activity of novel this compound analogs, facilitating the rational design of new and more effective therapeutic agents.

Advanced Research Methodologies and Future Directions

Experimental Techniques for Mechanistic Elucidation

Molecular Docking and Virtual Screening

To identify potential inhibitors of the STAT3 pathway, virtual screening through molecular docking has been utilized. researchgate.netfrontiersin.org This computational technique simulates the binding of small molecules to a protein target. In the case of Trienomycin A, molecular docking studies were performed to predict its interaction with the STAT3 protein. researchgate.net The crystal structure of STAT3 (PDB: 1BG1) was used as the substrate for these simulations. researchgate.net The results of these studies indicated that this compound could bind to the STAT3β/DNA complex, suggesting a direct interaction with the STAT3 protein. researchgate.netresearchgate.net This initial computational screening was instrumental in identifying this compound as a compound of interest for further experimental validation as a STAT3 inhibitor. frontiersin.org

Surface Plasmon Resonance (SPR) Assays

To experimentally validate the direct binding of this compound to STAT3 that was predicted by molecular docking, surface plasmon resonance (SPR) assays were conducted. nih.gov SPR is a label-free technique that measures real-time interactions between a ligand and an analyte. In these assays, the STAT3 protein (amino acids 127–722) was immobilized on a sensor chip. researchgate.net Various concentrations of this compound, ranging from 1.56 to 100 μM, were then passed over the chip. researchgate.net The results confirmed a direct interaction between this compound and the STAT3 protein in a concentration-dependent manner. researchgate.net While a specific equilibrium dissociation constant (Kd) was not reported in the available literature, the SPR data provided crucial evidence of direct physical binding. nih.govresearchgate.net

Table 1: Summary of SPR Assay Parameters for this compound and STAT3 Interaction

| Parameter | Details |

| Immobilized Protein | STAT3 (amino acids 127–722) |

| Analyte | This compound |

| Analyte Concentration Range | 1.56–100 μM |

| Observed Result | Concentration-dependent binding |

Reporter Gene Assays (e.g., STAT3-luciferase)

Reporter gene assays are a common tool to measure the transcriptional activity of a specific pathway. To assess the effect of this compound on STAT3-mediated gene transcription, a STAT3-luciferase (STAT3-luc) reporter system was employed. nih.govresearchgate.net In this system, 293T cells were transfected with a plasmid containing a STAT3-responsive element linked to a luciferase reporter gene. researchgate.net These cells were then stimulated with Interleukin-6 (IL-6), a known activator of the STAT3 pathway, in the presence of varying concentrations of this compound. researchgate.netsignosisinc.com The results demonstrated that this compound significantly inhibited IL-6-induced STAT3 luciferase activity in a dose-dependent manner. researchgate.net This indicates that this compound can effectively block the transcriptional function of STAT3. researchgate.net

Table 2: Effect of this compound on IL-6-Induced STAT3 Luciferase Activity

| Treatment | Concentration of this compound (μM) | Normalized Luminescence (% of Control) |

| Control | 0 | 100% |

| This compound | 0.1 | Significantly Reduced |

| This compound | 1 | Further Significantly Reduced |

Cell-Based Assays (e.g., MTS, Colony Formation, Migration, Invasion)

A range of cell-based assays has been used to determine the functional consequences of this compound treatment on cancer cells, particularly pancreatic cancer cell lines. nih.gov These assays collectively demonstrate the anti-proliferative and anti-metastatic potential of the compound. nih.govresearchgate.net

MTS Assay: To evaluate the effect of this compound on cell viability and proliferation, MTS assays were performed on various pancreatic cancer cell lines. nih.gov The results showed that this compound inhibited the proliferation of these cells. researchgate.net

Colony Formation Assay: The ability of single cells to grow into colonies was assessed using colony formation assays. Treatment with this compound was found to inhibit the colony-forming ability of pancreatic cancer cells, indicating an impairment of their long-term proliferative capacity. nih.gov

Migration and Invasion Assays: The effect of this compound on the metastatic potential of cancer cells was investigated using Transwell migration and invasion assays. researchgate.net In these experiments, PANC-1 cells were treated with this compound at concentrations up to 0.4 μM. researchgate.net The results showed a significant, concentration-dependent reduction in both the migration and invasion of the cancer cells. researchgate.net For the invasion assay, the upper chambers of the Transwell plates were coated with Matrigel to simulate an extracellular matrix. researchgate.net

Table 3: Summary of Cell-Based Assay Findings for this compound

| Assay Type | Cell Line(s) | Key Finding | Reference |

| MTS Assay | Pancreatic Cancer Cells | Inhibited cell proliferation. | nih.gov |

| Colony Formation | Pancreatic Cancer Cells | Reduced colony formation. | nih.gov |

| Migration Assay | PANC-1 | Inhibited cell migration in a dose-dependent manner (0–0.4 μM). | researchgate.net |

| Invasion Assay | PANC-1 | Inhibited cell invasion through Matrigel in a dose-dependent manner (0–0.4 μM). | researchgate.net |

Protein Analysis Techniques (e.g., Western Blot, Immunofluorescence)

To investigate the molecular mechanisms underlying the observed cellular effects, protein analysis techniques have been crucial.

Western Blot: Western blot analysis was used to examine the effect of this compound on the phosphorylation status of STAT3 and the expression levels of its downstream target proteins. researchgate.net In PANC-1 cells treated with this compound (0–0.8 μM), a dose-dependent decrease in the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705) was observed. researchgate.net There was no significant change in the total STAT3 protein levels. researchgate.net Furthermore, the expression of several STAT3-regulated proteins involved in cell survival and proliferation, such as c-Myc, Bcl-2, Cyclin D1, and Survivin, was also found to be downregulated following treatment with this compound. researchgate.net

Table 4: Proteins Analyzed by Western Blot in Response to this compound

| Protein | Effect of this compound Treatment | Cellular Function |

| p-STAT3 (Tyr705) | Decreased | Activated form of STAT3 |

| STAT3 (Total) | No significant change | Total STAT3 protein |

| c-Myc | Decreased | Transcription factor, cell proliferation |

| Bcl-2 | Decreased | Anti-apoptotic protein |

| Cyclin D1 | Decreased | Cell cycle progression |

| Survivin | Decreased | Inhibition of apoptosis |

| ICAM-1 | Decreased | Cell adhesion molecule |

Gene Expression Profiling (e.g., qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) has been employed to measure changes in the mRNA expression of STAT3 target genes after treatment with this compound. nih.gov This technique provides insight into the compound's ability to inhibit STAT3's transcriptional regulatory function. The expression of several downstream target genes of STAT3 is known to be affected by STAT3 inhibition. researchgate.netnih.gov Studies on this compound have confirmed its ability to modulate the expression of such genes, consistent with the observed inhibition of the STAT3 pathway. nih.gov The specific genes analyzed in the context of this compound treatment included those involved in cell cycle regulation, apoptosis, and metastasis. researchgate.netresearchgate.net

Advanced Microscopy Techniques (e.g., Transmission Electron Microscopy)

The intricate interactions of complex natural products like this compound with cellular components necessitate high-resolution visualization techniques. Advanced microscopy methods are crucial for understanding the structural and biophysical basis of a compound's activity. nih.govmdpi.com Transmission Electron Microscopy (TEM) is a powerful imaging tool that uses a beam of electrons to visualize specimens at the molecular and even atomic level, offering resolutions far exceeding those of light microscopy. ebsco.comuniv-rennes.frnih.gov This technique is invaluable for examining the effects of a compound on cellular ultrastructure.

While specific TEM studies focused solely on this compound are not extensively detailed in the reviewed literature, the methodology is applied to closely related compounds. For instance, advanced analytical techniques, including TEM, have been utilized to investigate the mechanisms of action for Trienomycin D, a related ansamycin (B12435341) antibiotic. vulcanchem.com Such studies provide critical insights into how these molecules interfere with cellular processes. vulcanchem.com In a typical application, TEM can reveal changes in cell morphology, organelle integrity, or the localization of molecular complexes following treatment with a compound. The high resolution of TEM allows researchers to observe details at a scale of approximately 0.2 nanometers, providing a window into the subcellular consequences of a drug's activity. ebsco.com

The general procedure involves preparing ultra-thin sections of cells or tissues, which may be stabilized and stained to enhance contrast, allowing the electron beam to pass through and form an image. ebsco.comnih.gov For complex molecules like this compound, TEM could potentially be used to visualize its impact on protein aggregates, membrane structures, or other cellular targets, thereby elucidating its mechanism of action at a subcellular level.

Strategies for Analog Development and Optimization

The potent biological activity of this compound makes it an attractive starting point for drug development. nih.gov However, its structural complexity presents significant challenges for traditional chemical synthesis and modification. nih.gov Therefore, advanced strategies are employed to develop and optimize analogs with improved properties.

Combinatorial Biosynthesis and Mutasynthesis

Combinatorial biosynthesis is a powerful technique that involves engineering the genetic pathways of microorganisms to produce novel compounds. nih.govnih.gov This approach leverages the natural biosynthetic machinery, such as polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems, to create libraries of new molecules. nih.govrsc.org By swapping genes or gene domains between different metabolic pathways, researchers can generate "unnatural" natural products. nih.govnih.gov This has been particularly successful for polyketides, the class of compounds to which this compound belongs. nih.govnih.gov

Mutasynthesis, a related technique, involves feeding a genetically modified organism—in which a specific part of a biosynthetic pathway has been blocked—a synthetic analog of the natural substrate. The organism's enzymes then incorporate this synthetic piece into the final product, creating a new derivative. This method has been used to generate new ansamycin derivatives. jst.go.jpacs.org The biosynthesis of triene-ansamycins like this compound involves a complex series of enzymatic steps, and knowledge of the biosynthetic gene cluster allows for targeted genetic manipulation to produce novel analogs. researchgate.net For example, studies on the ansamycin family have demonstrated that simultaneous mutasynthesis can generate both triene- and diene-typed ansamycins. researchgate.net

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the flexibility of traditional organic chemistry with the high selectivity of biological catalysts (enzymes). wikipedia.org This approach is particularly useful for complex molecules where controlling stereochemistry is difficult. wikipedia.org Enzymes can be used to perform specific, challenging reactions with high precision, often under mild conditions. wikipedia.org

In the context of this compound and related compounds, chemoenzymatic strategies have been employed to create key structural fragments or simplified analogs. For instance, a chemoenzymatic route was utilized to introduce a specific chiral center during the synthesis of novel compounds that mimic this compound. researchgate.net This highlights the power of using enzymes to achieve specific chemical transformations that would be challenging through purely synthetic means. wikipedia.org The development of simplified analogs, such as Monoenomycin, which retains potent anticancer activity, demonstrates a successful application of synthetic strategies designed to circumvent the difficulties of full total synthesis while identifying the essential structural components for biological function. nih.gov

Broader Implications in Chemical Biology and Drug Discovery Research

Beyond its direct therapeutic potential, this compound serves as a valuable tool in chemical biology and a foundational structure for medicinal chemistry efforts.

This compound as a Molecular Probe for Cellular Pathways

A molecular probe is a small molecule used to study complex biological processes within cells. nih.gov this compound's specific biological activities allow it to function as a probe for interrogating particular cellular signaling pathways. nih.gov Research has shown that this compound directly binds to STAT3 (Signal Transducer and Activator of Transcription 3) and inhibits its phosphorylation, a key activation step. researchgate.net Since the STAT3 pathway is persistently active in many cancers and promotes tumor progression, this compound serves as a valuable chemical tool for studying the downstream effects of STAT3 inhibition. researchgate.net

Furthermore, this compound has been identified as an inhibitor of endoplasmic reticulum (ER) stress-induced XBP1 activation. kitasato-u.ac.jp The activation of the XBP1 transcription factor is a critical component of the unfolded protein response (UPR), a cellular stress response pathway. By inhibiting this process, this compound can be used to investigate the roles of ER stress and the UPR in various disease models. kitasato-u.ac.jp Its ability to perturb these specific pathways provides researchers with a means to dissect complex cellular networks and understand disease mechanisms. nih.gov

Potential for Scaffold Derivatization in Medicinal Chemistry

The synthesis of simplified analogs like Monoenomycin demonstrates the potential of this approach. nih.gov By identifying the core structural features necessary for activity, medicinal chemists can design and synthesize new molecules that are less complex and more synthetically accessible than the original natural product. nih.gov The total synthesis of this compound and its congeners, while challenging, provides a platform for creating a wide variety of analogs that are not accessible through biological methods. acs.orgacs.org This unified synthetic strategy allows for systematic modifications to different parts of the molecule, such as the C11 side chain, to explore structure-activity relationships and optimize for therapeutic potential. acs.org

Q & A

Q. What ecological impacts arise from this compound’s environmental persistence?

- Methodological Answer: Conduct soil/water microcosm studies to assess biodegradation rates and non-target organism toxicity (e.g., Daphnia assays). Metagenomic sequencing can monitor shifts in microbial communities. Compare with regulatory thresholds (e.g., OECD guidelines) to evaluate ecotoxicological risks .

Methodological Frameworks

- Data Analysis : Use software like GraphPad Prism for dose-response modeling and error propagation analysis. Report confidence intervals and effect sizes to contextualize significance claims .

- Ethical Compliance : Obtain IRB/IACUC approval for in vivo work and adhere to Nagoya Protocol guidelines for genetic resources .

- Literature Review : Apply scoping review methodologies (e.g., PRISMA-ScR) to map knowledge gaps and prioritize hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products